molecular formula C58H76N10O11S2 B14495524 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium CAS No. 64490-86-4

2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium

Cat. No.: B14495524
CAS No.: 64490-86-4
M. Wt: 1153.4 g/mol
InChI Key: SJDVLBIPWRAERE-UHFFFAOYSA-L
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Description

2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium is a complex organic compound that features a sulfonate group, multiple azo linkages, and quaternary ammonium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium typically involves multiple steps. One common route starts with the preparation of 2-methyl-5-nitrobenzenesulfonic acid, which is then reacted with various aromatic amines and diazonium salts to form the azo linkages. The final step involves quaternization with triethylamine to introduce the quaternary ammonium groups .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The azo linkages can be reduced to amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkages would yield corresponding amines, while oxidation of the nitro group would yield nitroso or hydroxylamine derivatives.

Scientific Research Applications

2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biological stain or marker due to its azo linkages.

    Medicine: Explored for its potential use in drug delivery systems due to its quaternary ammonium groups which can enhance solubility and bioavailability.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium involves its interaction with various molecular targets. The quaternary ammonium groups can interact with negatively charged cellular components, while the azo linkages can undergo reduction to release active amines. These interactions can affect cellular processes and pathways, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium is unique due to its combination of sulfonate, azo, and quaternary ammonium groups. This combination imparts unique chemical and physical properties, making it versatile for various applications in research and industry.

Properties

CAS No.

64490-86-4

Molecular Formula

C58H76N10O11S2

Molecular Weight

1153.4 g/mol

IUPAC Name

2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium

InChI

InChI=1S/C44H64N8O.2C7H7NO5S/c1-9-49(33-35-51(11-3,12-4)13-5)41-25-17-37(18-26-41)45-47-39-21-29-43(30-22-39)53-44-31-23-40(24-32-44)48-46-38-19-27-42(28-20-38)50(10-2)34-36-52(14-6,15-7)16-8;2*1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h17-32H,9-16,33-36H2,1-8H3;2*2-4H,1H3,(H,11,12,13)/q+2;;/p-2

InChI Key

SJDVLBIPWRAERE-UHFFFAOYSA-L

Canonical SMILES

CCN(CC[N+](CC)(CC)CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CC)CC[N+](CC)(CC)CC.CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

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